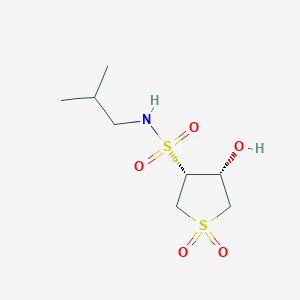![molecular formula C14H8ClNO2 B7752930 4-Chlorobenzo[h]quinoline-3-carboxylic acid](/img/structure/B7752930.png)
4-Chlorobenzo[h]quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzo[h]quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[h]quinoline-3-carboxylic acid typically involves the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes. Techniques such as microwave-assisted synthesis, which offers a greener and more sustainable approach, can be employed . Additionally, the use of recyclable catalysts and solvent-free conditions can further enhance the efficiency and environmental friendliness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[h]quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as triazolethione, imidazolone, thiazolidinone, and thiazole derivatives . These products often exhibit significant biological activities and are of interest in medicinal chemistry.
Scientific Research Applications
4-Chlorobenzo[h]quinoline-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[h]quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chlorobenzo[h]quinoline-3-carboxylic acid include:
3-Chlorobenzo[f]quinoline-2-carbaldehyde: A precursor in the synthesis of the target compound.
Quinoline-4-carboxylic acid: Another quinoline derivative with similar chemical properties.
Triazolethione and thiazolidinone derivatives: Compounds synthesized from the target compound with notable biological activities.
Uniqueness
What sets this compound apart is its specific chlorine substitution, which imparts unique chemical reactivity and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-chlorobenzo[h]quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-12-10-6-5-8-3-1-2-4-9(8)13(10)16-7-11(12)14(17)18/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMXXEOZWWSPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C(=CN=C32)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide;N,N-dimethylformamide](/img/structure/B7752875.png)


methyl]quinolin-8-ol](/img/structure/B7752899.png)

![1-benzyl-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B7752911.png)
![2-[6,8-Dimethyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7752923.png)

